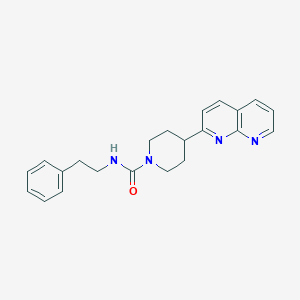![molecular formula C18H24N8O2S B6468716 9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine CAS No. 2640953-67-7](/img/structure/B6468716.png)
9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine is an organic compound with a complex structure. This compound is known for its biological activities and has garnered interest in various fields of scientific research, particularly in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine typically involves multi-step organic synthesis. Key steps include the formation of the purine core, functional group transformations, and the introduction of the imidazole and pyrrolo[3,4-c]pyrrole units. Specific reagents and conditions can vary, but common methodologies include nucleophilic substitution, oxidation, and protection-deprotection strategies.
Industrial Production Methods: Industrial synthesis methods focus on scalability and cost-effectiveness. High-yield reaction pathways, streamlined purification processes, and the use of robust catalysts are often employed. Given the complexity of the compound, specialized equipment and conditions are essential for consistent production.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes: The compound can undergo various chemical reactions, such as:
Oxidation: Generally carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with suitable leaving groups and nucleophiles or electrophiles.
Common Reagents and Conditions Used: Reagents include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions).
Major Products Formed from These Reactions: The specific products depend on the starting materials and reaction conditions. Typical products include functionalized derivatives of the parent compound.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, it serves as an intermediate for designing new chemical entities. Its unique structure allows for the exploration of various functionalization strategies.
Biology: It can be used as a biochemical probe to study enzyme activities and receptor binding due to its potential interaction with biological targets.
Medicine: The compound exhibits potential pharmacological properties, making it a candidate for drug development. Its interactions with specific enzymes and receptors can be harnessed for therapeutic purposes.
Industry: In industrial applications, it can be used in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Mecanismo De Acción
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. Its sulfonyl-imidazole moiety may bind to specific sites on proteins, modulating their function. Pathways involved include signal transduction pathways and metabolic pathways, depending on the biological context.
Comparación Con Compuestos Similares
Similar compounds include analogs with variations in the imidazole or pyrrolo[3,4-c]pyrrole units. These analogs help highlight the uniqueness of 9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine in terms of its specific biological activity and chemical reactivity. Notable similar compounds might include those with different sulfonyl groups or alternative heterocyclic systems.
This comprehensive look at this compound provides a basis for further investigation and potential application in various scientific domains.
Propiedades
IUPAC Name |
9-methyl-6-[5-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2S/c1-12(2)25-8-15(21-11-25)29(27,28)26-6-13-4-24(5-14(13)7-26)18-16-17(19-9-20-18)23(3)10-22-16/h8-14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMQRCVVRRHHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(9-methyl-9H-purin-6-yl)-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468633.png)
![2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468640.png)
![2-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468643.png)
![2-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468651.png)
![6-[5-(3-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468666.png)
![3,5-dimethyl-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1,2-oxazole](/img/structure/B6468669.png)
![5-(9-methyl-9H-purin-6-yl)-N-(3-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468682.png)
![6-{5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6468689.png)
![6-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6468693.png)
![N-(2-fluorophenyl)-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468695.png)
![N-[(4-methoxyphenyl)methyl]-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide](/img/structure/B6468706.png)

![N-benzyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468715.png)
![6-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6468717.png)
